Structural Differentiation: Linear N-Acyl-β-Alanine Ester vs. Isomeric C₉H₁₅NO₃ Heterocycles
Ethyl 3-(but-3-enoylamino)propanoate is a linear, acyclic N-acyl-β-amino acid ester. At least five other commercially available compounds share the identical molecular formula C₉H₁₅NO₃ (MW 185.22) but possess cyclic or heterocyclic architectures, including 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate, and ethyl 5-oxoazepane-4-carboxylate . These isomers differ fundamentally in their number of rings (1 vs. 0), rotatable bonds, and the presence or absence of a terminal alkene. The target compound has a rotatable bond count of 7 (vs. 2–3 for spirocyclic isomers), a terminal C=C bond (absent in all listed cyclic isomers), and a secondary amide N–H (present vs. tertiary amide or carbamate in several isomers) .
| Evidence Dimension | Molecular topology: ring count, rotatable bonds, terminal alkene presence |
|---|---|
| Target Compound Data | 0 rings; 7 rotatable bonds; terminal C=C present; secondary amide (1 HBD) |
| Comparator Or Baseline | Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate: 1 ring; 3 rotatable bonds; no terminal C=C; no HBD. 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one: 1 ring; 1 rotatable bond; no terminal C=C; secondary amide. |
| Quantified Difference | Ring count difference: 0 vs. 1. Rotatable bond count: 7 vs. 1–3. Terminal alkene: present vs. absent in all cyclic isomers. |
| Conditions | Structural comparison based on PubChem and vendor structural data for C₉H₁₅NO₃ isomers |
Why This Matters
Procurement or synthesis planning that does not verify the acyclic, terminal-alkene-bearing structure may inadvertently select a heterocyclic isomer with no capacity for alkene-dependent transformations (e.g., thiol-ene, metathesis).
